Methyl 2-methylideneoctanoate

Description

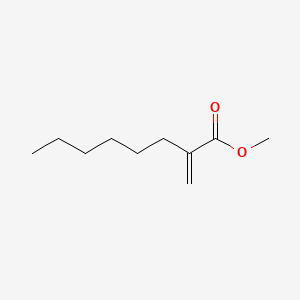

Methyl 2-methylideneoctanoate (C₁₀H₁₈O₂) is a methyl ester characterized by a methylidene group (-CH₂) at the second carbon of an octanoate chain. This compound is structurally notable for its unsaturated ester backbone, which confers reactivity in polymerization and organic synthesis applications. The methylidene group enhances its utility in Michael addition reactions or as a monomer in polymer chemistry due to the conjugated double bond system.

Properties

IUPAC Name |

methyl 2-methylideneoctanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-9(2)10(11)12-3/h2,4-8H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXISPLICAYMBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340846 | |

| Record name | methyl 2-methylideneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-40-4 | |

| Record name | methyl 2-methylideneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylideneoctanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylideneoctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, allows for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylideneoctanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

Methyl 2-methylideneoctanoate is primarily utilized as an intermediate in the synthesis of a variety of organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Agrochemical Applications

This compound is also employed in the formulation of agrochemicals, where it acts as a building block for pesticides and herbicides. Its ability to enhance the efficacy and stability of these compounds makes it a critical component in agricultural chemistry.

Case Study: Development of Herbicides

A recent study highlighted the use of this compound in synthesizing new herbicides that exhibit improved selectivity and reduced toxicity to non-target species. The compound's reactivity allows for the incorporation of various functional groups that enhance herbicidal activity while minimizing environmental impact.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is valued for its pleasant aroma profile, which resembles fruity and floral notes. This makes it an attractive ingredient in perfumes, cosmetics, and food products.

Table 2: Applications in Flavor and Fragrance

| Application Type | Description | Reference |

|---|---|---|

| Perfumes | Used as a scent component to enhance fragrance profiles. | |

| Food Additives | Acts as a flavoring agent in various food products. |

Biomedical Research

Recent research has explored the potential biomedical applications of this compound, particularly concerning its effects on biological systems. Studies indicate that this compound may influence cellular processes, making it a candidate for therapeutic applications.

Case Study: Cellular Impact Studies

Research conducted on the effects of this compound on cell viability demonstrated that it can modulate cellular responses under stress conditions, suggesting potential uses in developing treatments for stress-related disorders.

Mechanism of Action

The mechanism of action of methyl 2-methylideneoctanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The methylene group also provides a site for further chemical modifications, enhancing its reactivity and versatility in different applications .

Comparison with Similar Compounds

Comparison with Similar Methyl Esters

Structural and Functional Group Differences

Methyl 2-methylideneoctanoate is differentiated from other methyl esters by its branched unsaturated chain (C8 backbone with a methylidene group at C2). Key structural analogs include:

Used as a flavoring agent due to its fruity odor, contrasting with the longer-chain, unsaturated this compound, which likely has lower volatility and higher viscosity .

Methyl 2-Thienyl Acetate (C₇H₈O₂S) Contains a thiophene ring substituent, imparting aromaticity and distinct electronic properties. Applications in pharmaceuticals and agrochemicals differ from this compound, which lacks heteroatoms .

Methyl 2-Phenylacetoacetate (C₁₁H₁₂O₃) Features an aromatic phenyl group and a ketone moiety, enabling use as a synthetic precursor for stimulants (e.g., amphetamines). this compound’s aliphatic structure lacks such bioactivity but may offer advantages in non-polar solvent compatibility .

Physicochemical Properties

The chain length and substituents critically influence properties like solubility, boiling point, and reactivity:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O₂ | 170.25 | Unsaturated, branched ester | Polymer chemistry, organic synthesis |

| Methyl Butanoate | C₅H₁₀O₂ | 102.13 | Short-chain, volatile | Food flavoring, solvents |

| Methyl 2-Thienyl Acetate | C₇H₈O₂S | 156.20 | Sulfur-containing, aromatic | Pharmaceuticals, agrochemicals |

| Methyl 2-Phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Aromatic ketone ester | Precursor for bioactive molecules |

Notes:

- Longer chains (e.g., C8 in this compound) generally reduce volatility compared to C5 esters like Methyl butanoate .

- Unsaturation (methylidene group) increases reactivity toward electrophilic additions compared to saturated analogs .

Research Findings and Industrial Relevance

- Polymerization Potential: The methylidene group in this compound facilitates free-radical or coordination polymerization, akin to methyl acrylate derivatives. This contrasts with saturated esters like Methyl butanoate, which lack such reactivity .

- Solubility: Aliphatic esters with longer chains exhibit higher compatibility with non-polar solvents, making them suitable for coatings or lubricants. Methyl 2-thienyl acetate’s sulfur content, however, enhances polarity, favoring use in polar media .

Biological Activity

Methyl 2-methylideneoctanoate, a compound with the chemical formula , is noted for its diverse biological activities. This article delves into its biological properties, synthesizing findings from various studies and providing a comprehensive overview of its potential applications in medicine and industry.

Chemical Structure and Properties

This compound is an unsaturated fatty acid ester, characterized by a double bond in its carbon chain. Its structure can be represented as follows:

The compound exhibits a molecular weight of 174.25 g/mol and is classified under fatty acid derivatives. Its physical properties include a boiling point of approximately 220°C and a density of 0.87 g/cm³ at 20°C .

Biological Activities

This compound has been investigated for various biological activities, including:

- Antioxidant Properties : Studies have shown that compounds with similar structures exhibit significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) where the percentage inhibition of free radicals is calculated .

- Antimicrobial Activity : Research indicates that methyl esters of fatty acids can possess antibacterial properties. For instance, methyl octanoate has demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activities .

- Anti-inflammatory Effects : Some studies have pointed to the potential anti-inflammatory properties of fatty acid derivatives, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

Concentration (mg/mL) % Inhibition 100 91.66 50 91.02 25 90.69 12.5 89.63 6.25 88.74 - Antimicrobial Studies :

-

Potential Applications in Medicine :

- The compound's structural similarity to other biologically active fatty acids positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents targeting oxidative stress and microbial infections.

Q & A

Q. How can researchers address ethical considerations in publishing this compound data?

- Methodological Answer : Disclose all synthetic routes, characterization details, and negative results to avoid publication bias. Use IUPAC nomenclature consistently and provide CAS registry numbers (e.g., 40348-72-9) for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.